4-Aminobenzene-1-sulfonyl chloride hydrochloride
Overview
Description
4-Aminobenzene-1-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzene, featuring an amino group (-NH2) and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-sulfonyl chloride hydrochloride typically involves the chlorosulfonation of aniline (4-aminobenzene). The process begins with the reaction of aniline with chlorosulfonic acid (HSO3Cl) to form 4-aminobenzenesulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) to produce 4-aminobenzene-1-sulfonyl chloride. The final step involves the addition of hydrochloric acid (HCl) to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale chlorosulfonation processes. These methods utilize chlorosulfonic acid and thionyl chloride in controlled environments to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more reactive intermediates.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.
Oxidizing Agents: Nitric acid (HNO3) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) and palladium on carbon (Pd/C) are used for reduction reactions.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
4-Aminobenzene-1-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: It is involved in the synthesis of sulfa drugs, which are used as antibiotics.
Industry: It is used in the production of polymers, resins, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the sulfonyl chloride group.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of an amino group.
Benzenesulfonyl chloride: Lacks the amino group.
Uniqueness
4-Aminobenzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for diverse reactivity and applications in various fields .
Properties
IUPAC Name |
4-aminobenzenesulfonyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDUBPVWACSIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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